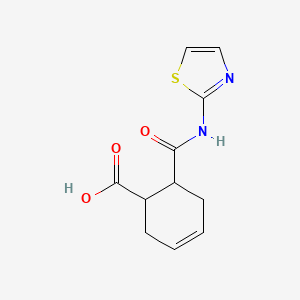

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and a thiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 1,3-thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors or batch processes, depending on the specific requirements of the production facility.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid serves as a probe to study enzyme activities and metabolic pathways. It can also be used to investigate the interaction of thiazole derivatives with biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism by which 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

3-Cyclohexene-1-carboxylic acid: This compound lacks the thiazole moiety and is primarily used as a precursor in organic synthesis.

Thiazole derivatives: Other thiazole-containing compounds may have similar biological activities but differ in their chemical structure and properties.

Uniqueness: 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid stands out due to its combination of a cyclohexene ring and a thiazole group, which provides unique chemical and biological properties not found in other compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound has the molecular formula C16H16N2O5S2 with a molecular weight of 380.4 g/mol. Its structure includes a cyclohexene ring substituted with a thiazole group, which is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways. This inhibition can lead to the accumulation of specific proteins involved in cell cycle regulation and apoptosis .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It has been noted for its cytotoxic effects against several cancer cell lines, including A549 and A2780, with IC50 values in the nanomolar range .

Biological Activity Data

The following table summarizes the biological activities reported for this compound.

| Biological Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiproliferative | A549 (lung cancer) | < 1 | |

| Antiproliferative | A2780 (ovarian cancer) | < 1 | |

| DUB Inhibition | Various DUBs | - |

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : In a comprehensive study, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability at low concentrations, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death .

Eigenschaften

IUPAC Name |

6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-2,5-8H,3-4H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYCDMFAARNYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=NC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-02-5 |

Source

|

| Record name | N-(2-THIAZOLYL)-1,2,3,6-TETRAHYDROPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.